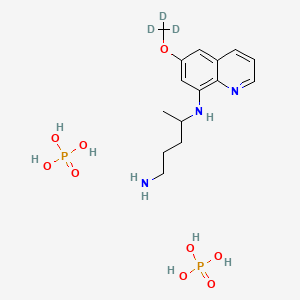
Primaquine-d3 (diphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Primaquine-d3 (diphosphate) is a deuterium-labeled version of primaquine diphosphate, an 8-aminoquinoline compound. Primaquine is primarily used as an antimalarial agent, effective against the liver stages of Plasmodium vivax and Plasmodium ovale, and it is also used to prevent the transmission of Plasmodium falciparum . The deuterium labeling in Primaquine-d3 allows for more precise pharmacokinetic and pharmacodynamic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of primaquine diphosphate involves several key steps. Initially, methyl vinyl ketone reacts with nitromethane to produce 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to yield primaquine. Finally, the primaquine is acidified with phosphoric acid to form primaquine diphosphate .
Industrial Production Methods
Industrial production of primaquine diphosphate follows similar synthetic routes but is optimized for large-scale production. The process involves the use of common industrial raw materials and efficient reaction conditions to maximize yield and purity. Recrystallization is often employed to obtain the final product in its pure form .
化学反应分析
Types of Reactions
Primaquine-d3 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Primaquine can be oxidized to form hydroxylated metabolites.
Reduction: The imine intermediate in the synthesis process is reduced to form primaquine.
Substitution: Primaquine can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
Oxidation: Hydroxylated primaquine metabolites.
Reduction: Primaquine from the imine intermediate.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Primaquine-d3 diphosphate is an isotope-labeled form of Primaquine, an 8-aminoquinoline compound with antimalarial properties . Primaquine is effective against various stages of parasitic malaria . While the search results do not offer extensive details specifically on Primaquine-d3 diphosphate, they do provide information on the applications of primaquine, which can be relevant due to their close relationship.
General Applications of Primaquine:
- Treatment of Malaria Primaquine is used for the radical treatment of P. vivax and P. ovale infections, addressing the liver (exoerythrocytic) forms of the malarial parasite . It is also effective in preventing late relapses of 3- and 4-day malaria, as well as tropic malaria .
- Prevention of Malaria Spread Primaquine has been used in large populations to prevent the spread of chloroquine-resistant strains of falciparum malaria through its gametocytocidal action .
- Activity Against Malaria Life Cycle Stages Primaquine can kill developing parasites of all Plasmodium species in the liver and the dormant hypnozoites of P. vivax and P. ovale . It also affects the blood schizonts and gametocytes of P. vivax, and the gametocytes of P. falciparum .
Clinical Use of Primaquine:
- Radical Cure of Malaria It is used for radical cure of malaria caused by P. vivax or P. ovale .
- Treatment of Pn. jirovecii Infections It can be used for mild or moderately severe infections with Pneumocystis jirovecii in combination with clindamycin .
- Prevention of Chloroquine-Resistant P. falciparum Because of its gametocytocidal properties, primaquine has been used to prevent the spread of chloroquine-resistant P. falciparum .
Primaquine as a Vascular Leakage Blocker:
- Endothelial Barrier Integrity Primaquine diphosphate (PD) has been identified as a potential blocker of vascular leakage, which is important for vascular homeostasis .
- Mechanism of Action PD inhibits the linear pattern of vascular endothelial growth factors (VEGF)-induced disruption at the cell boundaries, blocks the formation of VEGF-induced actin stress fibers, and stabilizes the cortactin actin rings in endothelial cells . It may operate via ubiquitin specific protease 1 (USP1) .
Safety Considerations:
- Haemolysis Risk Primaquine poses a risk of haemolysis in G6PD-deficient patients .
*Individual patient data meta-analysis found the benefit of high total dose (7 mg/kg) compared with low total dose (3·5 mg/kg) primaquine to reduce vivax recurrences across most vivax-endemic regions . The increase in the daily dose of primaquine (from 0·25 mg/kg per day to 0·5–1 mg/kg per day) resulted in a small increase in gastrointestinal adverse events .
作用机制
Primaquine-d3 (diphosphate) exerts its effects by interfering with the mitochondrial function of the malaria parasite. It disrupts the electron transport chain, leading to the generation of reactive oxygen species and subsequent parasite death. The compound targets the liver stages of the parasite, preventing relapse and transmission .
相似化合物的比较
Similar Compounds
Chloroquine: Another antimalarial agent used in combination with primaquine.
Mefloquine: Used for the treatment and prevention of malaria.
Atovaquone: Often combined with proguanil for malaria treatment.
Uniqueness
Primaquine-d3 (diphosphate) is unique due to its deuterium labeling, which allows for more precise studies of its pharmacokinetics and pharmacodynamics. This labeling helps in understanding the metabolic pathways and improving the efficacy and safety of primaquine .
属性
分子式 |
C15H27N3O9P2 |
|---|---|
分子量 |
458.36 g/mol |
IUPAC 名称 |
phosphoric acid;4-N-[6-(trideuteriomethoxy)quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C15H21N3O.2H3O4P/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;2*1-5(2,3)4/h4,6,8-11,18H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)/i2D3;; |
InChI 键 |
GJOHLWZHWQUKAU-DHLLOTLESA-N |
手性 SMILES |
[2H]C([2H])([2H])OC1=CC(=C2C(=C1)C=CC=N2)NC(C)CCCN.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















